2-(4-Bromophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate is a complex organic compound that features a bromophenyl group, an oxoethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the oxazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
- 2-(4-Fluorophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
- 2-(4-Methylphenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Uniqueness
Compared to similar compounds, 2-(4-Bromophenyl)-2-oxoethyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
Properties
Molecular Formula |
C19H14BrNO4 |
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Molecular Weight |
400.2 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H14BrNO4/c1-12-17(18(21-25-12)14-5-3-2-4-6-14)19(23)24-11-16(22)13-7-9-15(20)10-8-13/h2-10H,11H2,1H3 |
InChI Key |
CWBJFUFIRFTFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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